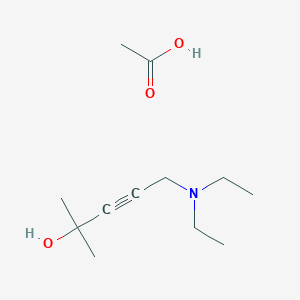
5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt), also known as DEAE-MPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been found to have potential applications in various fields, including biochemistry and physiology. In
Mécanisme D'action
The mechanism of action of 5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt) is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, it has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt) has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it has antibacterial and antifungal properties, and can inhibit the growth of certain bacterial and fungal strains. In vivo studies have shown that it has anti-inflammatory and analgesic effects, and can reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt) has several advantages for use in lab experiments. It is relatively easy to synthesize, and is soluble in both water and organic solvents, making it easy to work with. However, there are also some limitations to its use. It can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt). One area of interest is the development of new antibiotics based on its antibacterial properties. Another area of interest is the development of new anti-inflammatory and analgesic drugs based on its mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt), as well as its limitations and potential applications in various fields.
Méthodes De Synthèse
5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt) is synthesized through a multistep process that involves the reaction of 5-hexyn-2-ol with diethylamine, followed by acetylation with acetic anhydride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt) has been extensively studied in scientific research due to its potential applications in various fields. In biochemistry, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In physiology, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
acetic acid;5-(diethylamino)-2-methylpent-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.C2H4O2/c1-5-11(6-2)9-7-8-10(3,4)12;1-2(3)4/h12H,5-6,9H2,1-4H3;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWBMRPACWUPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5039710.png)

![3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-(2-thienyl)-1-propanone](/img/structure/B5039728.png)
![ethyl 1-[(methylthio)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5039730.png)
![N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide](/img/structure/B5039736.png)
![2-[{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5039746.png)
![3-bromo-2-[(4-chlorophenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5039749.png)

![1-(4-fluorobenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5039759.png)
![diphenylmethanone O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B5039769.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5039774.png)


![5-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5039808.png)